molecular formula C8H17NO2 B2607975 2-Methoxy-2-(oxan-3-yl)ethan-1-amine CAS No. 1481439-95-5

2-Methoxy-2-(oxan-3-yl)ethan-1-amine

Cat. No.: B2607975
CAS No.: 1481439-95-5
M. Wt: 159.229
InChI Key: FRJGSFPWIQEBJR-UHFFFAOYSA-N
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Description

2-Methoxy-2-(oxan-3-yl)ethan-1-amine (CAS: 1522002-87-4) is a secondary amine featuring a methoxy group and a tetrahydropyran (oxane) ring substituted at the 3-position. Its molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . The compound is commercially available in high purity (95%) for research applications , and its structure is characterized by the SMILES notation COCC(C1CCCOC1)N and InChIKey UJIHOAIKFOTNOW-UHFFFAOYSA-N . The oxane ring contributes to its conformational stability, while the methoxy and amine groups enable diverse reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-methoxy-2-(oxan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(5-9)7-3-2-4-11-6-7/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJGSFPWIQEBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-3-yl)ethan-1-amine typically involves the reaction of 2-methoxyethanol with oxirane (ethylene oxide) in the presence of a base, followed by the addition of ammonia or an amine . The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include methanol, ethanol, or water.

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amines.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy or oxan-3-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-Methoxy-2-(oxan-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Isomers

2-Methoxy-2-(oxan-4-yl)ethan-1-amine
  • Molecular Formula: C₈H₁₇NO₂ (same as target compound)
  • Structural Difference : The oxane ring is substituted at the 4-position instead of the 3-position.
  • PubChem CID : 66073211 .
2-[(Oxolan-3-yl)methoxy]ethan-1-amine
  • Molecular Formula: C₇H₁₅NO₂
  • Structural Difference : Replaces the oxane ring with a tetrahydrofuran (oxolane) ring and introduces a methylene spacer between the oxygen and amine.
  • Impact: Smaller ring size (5-membered vs.
  • PubChem CID : 54592678 .
2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine Hydrochloride
  • Molecular Formula: C₁₀H₁₆ClNO₂
  • Structural Difference : The oxane ring is replaced with a 3-methoxyphenyl group , introducing aromaticity.
  • The hydrochloride salt improves aqueous solubility .
2-(1,3-Benzoxazol-2-yl)-1-(5-chloro-2-methoxyphenyl)ethan-1-amine
  • Molecular Formula : C₁₆H₁₄ClN₃O₂
  • Structural Difference : Incorporates a benzoxazole heterocycle and a chlorinated phenyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Key Features
2-Methoxy-2-(oxan-3-yl)ethan-1-amine 159.23 0.98 Moderate in water Oxane ring, methoxy group
2-Methoxy-2-(oxan-4-yl)ethan-1-amine 159.23 1.02 Slightly lower 4-substituted oxane
2-[(Oxolan-3-yl)methoxy]ethan-1-amine 145.20 0.45 High Smaller ring, methylene spacer
2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine HCl 217.70 (free base) 1.50 High (salt form) Aromatic, charged

Biological Activity

2-Methoxy-2-(oxan-3-yl)ethan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Methoxy-2-(oxan-3-yl)ethan-1-amine is C8H17NO2C_8H_{17}NO_2. Its structure features a methoxy group and an oxan ring, which contribute to its unique chemical reactivity and biological properties. The oxan moiety is particularly significant as it can influence the compound's interactions with biological targets.

The mechanism of action for 2-Methoxy-2-(oxan-3-yl)ethan-1-amine primarily involves its interaction with specific receptors and enzymes. The compound acts as a ligand, modulating the activity of various biological pathways. Key interactions include:

  • Binding to Receptors : The amine group allows for hydrogen bonding with receptor sites, potentially influencing signal transduction pathways.
  • Enzyme Modulation : It may serve as a substrate or inhibitor in enzymatic reactions, affecting metabolic processes.

Biological Activity

Recent studies have highlighted several biological activities associated with 2-Methoxy-2-(oxan-3-yl)ethan-1-amine:

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Methoxy-2-(oxan-3-yl)ethan-1-amine have shown significant antiproliferative activity in human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines. These studies often employ assays like MTT to assess cell viability and flow cytometry to analyze cell cycle arrest.

Neuroprotective Effects

Preliminary investigations suggest potential neuroprotective properties, possibly through the modulation of neurotransmitter systems. This could make it a candidate for further research in neurodegenerative diseases.

Case Studies

  • Cytotoxicity Study : In a study evaluating various oxan derivatives, 2-Methoxy-2-(oxan-3-yl)ethan-1-amine demonstrated moderate cytotoxicity against A2780 cancer cells with an IC50 value comparable to established chemotherapeutic agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound with tubulin, suggesting a mechanism that involves inhibition of microtubule polymerization, a critical process in cancer cell division.

Applications in Research and Medicine

The compound has several applications:

  • Pharmaceutical Development : It serves as a precursor in synthesizing novel therapeutic agents.
  • Biochemical Assays : Utilized as a probe in studying metabolic pathways and enzyme activities.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
2-Methoxy-1-(oxan-4-yl)ethan-1-oneKetone derivativeAnticancer activity
2-Methoxy-1-(oxan-3-yl)ethan-1-amideAmide derivativePotential anti-inflammatory effects

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